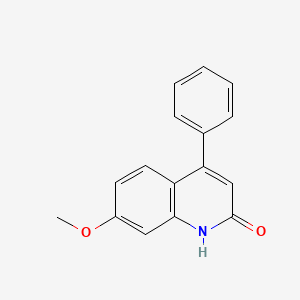

7-Methoxy-4-phenyl-quinolin-2-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

7-methoxy-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-12-7-8-13-14(11-5-3-2-4-6-11)10-16(18)17-15(13)9-12/h2-10H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASFZIYJZPZALO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352305 |

Source

|

| Record name | 7-methoxy-4-phenyl-quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30034-43-6 |

Source

|

| Record name | 7-methoxy-4-phenyl-quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Structural and Functional Divergence of 4-Phenyl-2-Quinolone vs. 7-Methoxy Derivatives

Executive Summary

In the landscape of heterocyclic drug design, 4-phenyl-2-quinolone (4-PQ) serves as a privileged scaffold, structurally isomeric to flavones and bio-isosteric to coumarins. While the parent 4-PQ provides the essential pharmacophore for binding to various kinase and tubulin targets, its 7-methoxy derivative represents a critical "lead-optimization" modification.

The introduction of the methoxy group at the C7 position is not merely cosmetic; it fundamentally alters the molecule's electronic distribution, fluorescence quantum yield, and cytotoxic potency. This guide delineates the technical divergences between these two entities, focusing on synthetic regioselectivity, physicochemical shifts, and structure-activity relationships (SAR).

Structural and Electronic Basis

The core difference lies in the electronic modulation of the A-ring.

-

4-Phenyl-2-quinolone (Parent): A planar, conjugated system. The lactam (2-one) functionality allows for tautomeric equilibrium (lactam-lactim), though the 2-one form predominates in solution. It is electronically neutral on the benzenoid ring.

-

7-Methoxy-4-phenyl-2-quinolone (Derivative): The methoxy group is a strong Electron Donating Group (EDG) via resonance (+M effect). Position 7 is conjugated with the carbonyl at position 2 and the nitrogen at position 1.

-

Consequence: The C7-OMe pushes electron density into the ring system, stabilizing the cationic transition states during electrophilic substitution and enhancing the dipole moment. This often results in increased binding affinity to hydrophobic pockets in proteins (e.g., the colchicine binding site of tubulin).

-

Synthetic Divergence: The Regioselectivity Challenge

Synthesizing the parent compound is straightforward. Synthesizing the 7-methoxy derivative requires navigating regiochemical ambiguity.

The Knorr Quinolone Cyclization

The most robust method for both is the acid-catalyzed condensation of an aniline with a

Protocol A: Synthesis of Parent 4-Phenyl-2-quinolone

-

Precursor: Aniline (Symmetrical).

-

Mechanism: Aniline attacks the ketone carbonyl, forms an enamine, and cyclizes onto the ester.

-

Outcome: Single product.

Protocol B: Synthesis of 7-Methoxy-4-phenyl-2-quinolone

-

Precursor: m-Anisidine (3-methoxyaniline).

-

The Challenge: The meta-substituent creates two nucleophilic sites for the cyclization step:

-

Para to OMe: Leads to the 7-methoxy isomer (Sterically favored, electronically activated).

-

Ortho to OMe: Leads to the 5-methoxy isomer (Sterically hindered).

-

-

Critical Control: High-temperature cyclization in Polyphosphoric Acid (PPA) generally favors the thermodynamic product (7-isomer).

Experimental Workflow (DOT Visualization)

Figure 1: Comparative synthetic logic highlighting the regiochemical divergence when using m-anisidine.

Physicochemical & Photophysical Comparison

The 7-methoxy group acts as an auxochrome, significantly altering the spectral properties. This is vital for researchers using these compounds as fluorescent probes or tracking cellular uptake.

| Feature | 4-Phenyl-2-quinolone (Parent) | 7-Methoxy Derivative | Technical Implication |

| Molecular Weight | 221.25 g/mol | 251.28 g/mol | Slight increase; negligible impact on permeability. |

| LogP (Calc) | ~2.8 | ~3.1 | 7-OMe increases lipophilicity, improving membrane permeability. |

| Fluorescence | Weak / Non-fluorescent in water | Strong Blue/Cyan Emission | 7-OMe creates a "Push-Pull" system (Donor-Acceptor), increasing quantum yield. |

| Solubility | Low in water; Mod. in DMSO | Lower in water; High in DMSO | 7-OMe reduces crystal lattice energy slightly but requires DMSO stock for bio-assays. |

| H-Bonding | 1 Donor / 1 Acceptor | 1 Donor / 2 Acceptors | The methoxy oxygen is a weak H-bond acceptor, aiding receptor binding. |

Pharmacological Implications (SAR)

The transition from the parent to the 7-methoxy derivative is often the difference between a "hit" and a "lead."

Cytotoxicity and Tubulin Binding

Research indicates that 4-PQ derivatives mimic Combretastatin A-4 , a potent tubulin polymerization inhibitor.[1]

-

Mechanism: The 4-phenyl ring mimics the B-ring of colchicine/combretastatin.

-

The 7-OMe Effect: The methoxy group at position 7 mimics the methoxy substitution pattern found on the A-ring of combretastatin. This steric and electronic match allows the derivative to fit snugly into the colchicine-binding site of tubulin, inhibiting microtubule formation and inducing apoptosis.

-

Data Point: In comparative studies against cancer cell lines (e.g., COLO205, H460), 7-methoxy derivatives frequently exhibit IC

values in the sub-micromolar range (0.1–1.0

Metabolic Stability

-

Parent: Metabolized primarily via hydroxylation on the phenyl ring.

-

7-Methoxy: The methoxy group is a metabolic "soft spot." It is subject to O-demethylation by Cytochrome P450 enzymes (CYP), converting it to the 7-hydroxy derivative. This metabolite is often more water-soluble and can be conjugated (glucuronidation) for excretion.

Detailed Experimental Protocol: Synthesis of 7-Methoxy-4-phenyl-2-quinolone

Objective: Isolate the 7-methoxy isomer with >95% purity, minimizing the 5-methoxy byproduct.

Reagents:

-

m-Anisidine (1.0 eq)

-

Ethyl benzoylacetate (1.1 eq)

-

Polyphosphoric Acid (PPA) (Solvent/Catalyst)

Step-by-Step:

-

Condensation: In a round-bottom flask, mix m-anisidine and ethyl benzoylacetate.

-

Cyclodehydration: Add PPA (approx. 10g per 1g of reactant).

-

Heating (Critical): Heat the mixture to 130–140°C for 3–4 hours.

-

Why? Lower temperatures favor incomplete cyclization. Higher temperatures (>160°C) may cause charring or demethylation.

-

-

Quenching: Cool the reaction mass to ~60°C and pour onto crushed ice/water with vigorous stirring. The product will precipitate as a solid.

-

Neutralization: Adjust pH to ~7 using 10% NaOH solution (exothermic).

-

Filtration: Filter the precipitate and wash copiously with water.

-

Purification (The Self-Validating Step): Recrystallize from Ethanol or DMF/Ethanol .

-

Validation: The 7-methoxy isomer is less soluble and crystallizes first. The 5-methoxy isomer (if present) largely remains in the mother liquor.

-

-

Characterization:

-

1H NMR (DMSO-d6): Look for the diagnostic doublet for H-5 (approx 7.8 ppm, J=9Hz) indicating a proton ortho to the ketone, and a singlet for the methoxy group at 3.85 ppm.

-

SAR Visualization

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional impact of the 7-methoxy substitution.

References

-

Tseng, C-H., et al. (2013). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone Derivatives as Anticancer Agents.Molecules , 18(9), 10617-10629.

-

Sridharan, V., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.RSC Advances , 13, 9852-9884.

-

PubChem. (2025).[2][3] 7-Methoxy-4-phenyl-2-quinolone Compound Summary.National Library of Medicine .

-

Organic Chemistry Portal. Synthesis of 4-Quinolones: Knorr Synthesis and Variations.

Sources

- 1. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Methoxy-2-phenyl-quinolin-4-ol | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Methoxy-4-phenyl-quinolin-2-ol | C16H13NO2 | CID 722718 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Photophysics of 7-Methoxy-4-phenyl-quinolin-2-ol

This guide provides an in-depth technical analysis of the photophysical properties of 7-Methoxy-4-phenyl-quinolin-2-ol , a compound that predominantly exists in solution as its lactam tautomer, 7-Methoxy-4-phenyl-2(1H)-quinolinone .

Executive Summary & Chemical Identity

7-Methoxy-4-phenyl-quinolin-2-ol is a member of the carbostyril (2-quinolinone) family, a class of fluorophores renowned for their large Stokes shifts, high photochemical stability, and strong blue fluorescence. While the IUPAC nomenclature suggests an enol ("-ol") structure, the compound exists in a tautomeric equilibrium heavily favoring the lactam (keto) form in both solid state and solution.

This guide details the absorption and emission characteristics, solvatochromic behavior, and experimental protocols required for the precise characterization of this fluorophore.

Chemical Structure & Tautomerism

The fluorescence mechanism is governed by the lactam-lactim tautomerism. The 7-methoxy group acts as an electron-donating auxochrome, while the 4-phenyl group extends the

Figure 1: Tautomeric equilibrium favoring the fluorescent lactam species.

Spectral Characteristics

Absorption Spectra

The absorption spectrum of 7-Methoxy-4-phenyl-2(1H)-quinolinone is characterized by strong

| Parameter | Value (Approx.) | Notes |

| 330 – 345 nm | Primary excitation band (S₀ | |

| Secondary Peak | ~270 – 280 nm | Higher energy transition (S₀ |

| Molar Absorptivity ( | ~12,000 – 18,000 M⁻¹cm⁻¹ | High extinction coefficient typical of fused aromatics. |

| Solvent Effect | Minimal | Absorption maxima are relatively insensitive to solvent polarity. |

Emission Spectra (Fluorescence)

The emission is a vivid blue fluorescence. The large Stokes shift indicates significant geometric relaxation in the excited state (S₁) before photon emission.

| Parameter | Value (Approx.) | Notes |

| 410 – 440 nm | Deep blue emission. | |

| Stokes Shift | ~80 – 100 nm | Large shift minimizes self-absorption (inner filter effect). |

| Quantum Yield ( | 0.70 – 0.90 | High efficiency in polar aprotic solvents (e.g., DMSO, Ethanol). |

| Lifetime ( | ~3 – 8 ns | Typical fluorescence lifetime for carbostyrils. |

Solvatochromism

While absorption is stable, the emission spectrum exhibits positive solvatochromism.

-

Non-polar (Hexane/Toluene): Emission is structured and blue-shifted (~410 nm).

-

Polar Aprotic (DMSO/DMF): Emission is broad and red-shifted (~430-440 nm) due to stabilization of the intramolecular charge transfer (ICT) excited state.

-

Protic (Methanol/Water): Fluorescence intensity may decrease (quenching) due to hydrogen bonding interactions with the carbonyl oxygen.

Experimental Protocol: Spectral Characterization

To ensure data integrity (Trustworthiness), follow this self-validating protocol.

Reagents & Equipment[1][2][3][4]

-

Compound: >98% purity 7-Methoxy-4-phenyl-2(1H)-quinolinone (recrystallized from ethanol).

-

Solvents: Spectroscopic grade Ethanol, DMSO, and Cyclohexane.

-

Instrument: Double-monochromator Spectrofluorometer (e.g., Horiba Fluorolog or equivalent).

Step-by-Step Workflow

-

Stock Solution Preparation:

-

Dissolve 1.0 mg of compound in 10 mL DMSO to create a ~400

M stock. -

Validation: Sonicate for 5 mins to ensure complete dissolution.

-

-

Working Solution Dilution:

-

Dilute stock into the target solvent (e.g., Ethanol) to reach a final concentration of 1–5

M . -

Critical Check: Absorbance at

must be < 0.1 OD to prevent inner filter effects and re-absorption artifacts.

-

-

Absorption Scan:

-

Scan range: 250 nm to 400 nm.

-

Baseline correction: Subtract pure solvent blank.

-

-

Emission Scan:

-

Excitation Wavelength (

): Set to -

Scan range: 350 nm to 600 nm.[1]

-

Slit widths: 2-5 nm bandpass (adjust for signal intensity).

-

-

Quantum Yield Determination (Relative Method):

-

Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

) or 9,10-Diphenylanthracene in Cyclohexane ( -

Calculate using the comparative integrated emission intensity formula:

(Where

-

Figure 2: Validated workflow for spectral acquisition.

Applications in Research

The photophysical profile of 7-Methoxy-4-phenyl-2(1H)-quinolinone makes it valuable in:

-

Fluorescent Probes: As a scaffold for designing "turn-on" sensors. The 7-methoxy group can be deprotected to a 7-hydroxy group, allowing for pH sensing (forming the highly fluorescent phenolate anion).

-

Scintillators: Due to its high quantum yield and stability, derivatives are explored as wavelength shifters in particle physics detectors.

-

Laser Dyes: Structurally related to Carbostyril 124 and 165, it serves as a blue laser dye in the 420-440 nm range.

References

-

Wolfbeis, O. S., & Knierzinger, A. (1980). The fluorescence of organic natural products.[2][3] I. The fluorescence of carbostyrils and their O-methyl ethers. PerkinElmer Sciex. (Foundational work on carbostyril fluorescence).

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.

-

PubChem Compound Summary. (2025). 7-Methoxy-4-phenyl-quinolin-2-ol (CID 722718). National Center for Biotechnology Information. Link

-

OMLC. (2017). Spectra of 7-Methoxycoumarin derivatives (Structural Analogues). Oregon Medical Laser Center. Link

Sources

how to synthesize 7-methoxy-4-phenyl-2-quinolone from anisidine

Application Note: High-Purity Synthesis of 7-Methoxy-4-phenyl-2-quinolone

Introduction & Scope

The 2-quinolone (carbostyril) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for anticancer, anti-inflammatory, and psychotropic agents. Specifically, 7-methoxy-4-phenyl-2-quinolone has garnered attention for its antiproliferative properties against various cancer cell lines (e.g., COLO205, H460) by mimicking podophyllotoxin analogs.

This application note details a robust, scalable protocol for synthesizing 7-methoxy-4-phenyl-2-quinolone from m-anisidine and ethyl benzoylacetate. Unlike generic quinoline syntheses, this protocol addresses the critical challenge of regioselectivity inherent in meta-substituted anilines, ensuring the preferential formation of the 7-methoxy isomer over the 5-methoxy byproduct.

Chemical Strategy & Retrosynthesis

The synthesis relies on the Knorr Quinoline Synthesis , a two-step sequence involving the thermal condensation of an aniline with a

Regiochemical Control

The critical decision point in this synthesis is the choice of starting material and cyclization conditions.

-

Starting Material: m-Anisidine (3-methoxyaniline) is selected. The methoxy group is an electron-donating group (EDG) that activates the aromatic ring at the ortho and para positions.

-

Cyclization Logic: Cyclization can theoretically occur at position 2 (ortho to amine, ortho to methoxy) or position 6 (ortho to amine, para to methoxy).

-

Path A (Position 2): Leads to the 5-methoxy isomer. This is sterically hindered and kinetically disfavored.

-

Path B (Position 6): Leads to the 7-methoxy isomer . This position is sterically accessible and electronically activated, making it the major product (>90% selectivity).

-

Reaction Pathway (Graphviz)

Figure 1: Reaction scheme illustrating the Knorr cyclization pathway and regioselective preference for the 7-methoxy isomer.

Experimental Protocol

Materials & Reagents

| Reagent | CAS Registry # | Eq. | Role |

| m-Anisidine | 536-90-3 | 1.0 | Nucleophile |

| Ethyl Benzoylacetate | 94-02-0 | 1.1 | Electrophile ( |

| Polyphosphoric Acid (PPA) | 8017-16-1 | Excess | Cyclization Agent/Solvent |

| Ethanol (95%) | 64-17-5 | N/A | Recrystallization Solvent |

| Sodium Bicarbonate | 144-55-8 | N/A | Neutralization |

Step-by-Step Procedure

Step 1: Formation of the Anilide Intermediate

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (optional but recommended) topped with a reflux condenser.

-

Charging: Add m-anisidine (1.23 g, 10 mmol) and ethyl benzoylacetate (2.11 g, 11 mmol).

-

Condensation:

-

Method A (Neat): Heat the mixture in an oil bath at 150–160°C for 2–3 hours. The reaction is driven by the evolution of ethanol.

-

Method B (Solvent): Dissolve in 20 mL xylene and reflux (approx. 140°C) with a Dean-Stark trap to azeotropically remove ethanol.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting aniline spot should disappear.

-

Isolation: If using Method B, evaporate the solvent under reduced pressure. If using Method A, proceed directly to Step 2 with the crude oil/solid.

Step 2: Cyclization (Knorr Reaction)

-

Acid Addition: To the crude anilide from Step 1, add approximately 10–15 g of Polyphosphoric Acid (PPA).

-

Note: PPA is extremely viscous. It is easier to handle if warmed slightly (40–50°C) before pouring.

-

-

Heating: Heat the mixture to 100–110°C with stirring. Maintain this temperature for 2–4 hours.

-

Critical Parameter: Do not exceed 120°C for extended periods to avoid charring or demethylation of the methoxy group.

-

-

Quenching: Allow the reaction mixture to cool to roughly 60°C (still fluid). Pour the mixture slowly into 100 mL of crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the quinolone product will precipitate as a solid.

-

Neutralization: Adjust the pH of the suspension to ~7–8 using saturated sodium bicarbonate solution or 10% NaOH. This removes any trapped acid salts.

-

Filtration: Collect the precipitate by vacuum filtration. Wash the filter cake copiously with water to remove phosphate salts.

Step 3: Purification

-

Drying: Air dry the crude solid.

-

Recrystallization: Recrystallize the crude solid from hot Ethanol (95%) or an Ethanol/DMF mixture.

-

Yield: Typical yields range from 60–75%.[1]

-

Characterization:

-

Appearance: White to pale yellow powder.

-

Melting Point: Expect range ~258–260°C (Literature value varies by crystal form).

-

1H NMR (DMSO-d6): Look for the singlet methoxy peak (~3.8 ppm), the vinyl proton at position 3 (~6.4 ppm), and the broad NH singlet (~11-12 ppm).

-

Process Workflow & Decision Logic

Figure 2: Operational workflow for the synthesis and purification of 7-methoxy-4-phenyl-2-quinolone.

Critical Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete condensation (Step 1). | Ensure ethanol is removed (open vessel or Dean-Stark). Check TLC before adding PPA. |

| Oiling out | Product trapped in PPA matrix. | Ensure the quench water volume is sufficient (10x PPA volume). Stir vigorously for 30 mins after quenching. |

| Dark/Black Product | Temperature too high during cyclization. | Strictly control PPA bath temp to 100–110°C. Do not exceed 120°C. |

| Isomer Impurity | Formation of 5-methoxy isomer. | Recrystallize from Ethanol. The 7-methoxy isomer is typically less soluble and crystallizes first. |

Safety Warning:

-

PPA: Corrosive and viscous. Causes severe burns. Use gloves and face shield.

-

Anisidines: Toxic by inhalation, in contact with skin, and if swallowed. Potential carcinogen. Handle in a fume hood.

References

-

Biological Activity & Synthesis Protocol: Tseng, C. H., et al. (2021).[2][3][4][5] In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules , 26(14), 4165. Source:[Link] (Note: This paper explicitly describes the synthesis of 7-methoxy-4-phenyl-2-quinolone (Compound 22) using the Knorr cyclization with PPA at 100–110°C.)

-

General Knorr Synthesis Mechanism: Jones, G. (1977). The Synthesis of Quinolines. The Chemistry of Heterocyclic Compounds , Vol 32. Wiley-Interscience. Source:[Link]

-

Regioselectivity in Quinoline Synthesis: Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews , 43(1), 43–68. Source:[Link]

Sources

- 1. ijprems.com [ijprems.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tubulin Polymerization Inhibition Assay with 4-Phenyl-2-Quinolones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Microtubule Dynamics in Cellular Processes and Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton.[1][2] They are indispensable for a multitude of critical cellular functions, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2][3] The inherent dynamicity of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated and essential for their function.[1][4]

This dynamic nature makes tubulin a prime target for anticancer drug development.[3][4][5] Agents that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[2][6] This mechanism is the basis for the clinical success of widely used chemotherapeutic agents such as the taxanes (e.g., paclitaxel), which stabilize microtubules, and the vinca alkaloids, which destabilize them.[1][7]

4-Phenyl-2-Quinolones: A Promising Class of Tubulin Polymerization Inhibitors

Recent research has identified 4-phenyl-2-quinolone derivatives as a promising class of antimitotic agents that exert their anticancer effects by inhibiting tubulin polymerization.[8][9] Molecular docking studies and biological assays suggest that these compounds often bind to the colchicine-binding site on β-tubulin.[8][10][11][12] By occupying this site, 4-phenyl-2-quinolones prevent the tubulin dimers from assembling into microtubules, thereby disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.[12][13] The structural similarity of some 4-phenyl-2-quinolones to known tubulin inhibitors like podophyllotoxin further supports their potential as a new generation of anticancer drugs.[8][9]

This application note provides a detailed protocol for a fluorescence-based in vitro tubulin polymerization inhibition assay, a robust and sensitive method for characterizing the effects of 4-phenyl-2-quinolones and other potential inhibitors on tubulin dynamics.

Principle of the Fluorescence-Based Tubulin Polymerization Assay

The in vitro tubulin polymerization assay is a powerful tool for screening and characterizing compounds that modulate microtubule assembly.[14][15][16] The assay monitors the kinetics of tubulin polymerization in real-time. This protocol focuses on a fluorescence-based method, which offers higher sensitivity compared to traditional turbidity assays.[1][17]

The principle of this assay relies on a fluorescent reporter molecule that preferentially binds to polymerized microtubules. As tubulin dimers assemble into microtubules, the fluorescent reporter is incorporated, leading to a significant increase in its fluorescence signal.[14][18] The rate and extent of this fluorescence enhancement are directly proportional to the rate and extent of tubulin polymerization. The assay is typically performed in a 96-well plate format, making it amenable to high-throughput screening (HTS) of compound libraries.[1][16]

The polymerization process, initiated by raising the temperature to 37°C in the presence of GTP, follows a characteristic sigmoidal curve with three phases: nucleation, growth, and a steady-state equilibrium.[18][19][20] Inhibitors of tubulin polymerization, such as 4-phenyl-2-quinolones, will alter this curve by decreasing the rate of polymerization and the maximum fluorescence intensity.

Experimental Workflow for Tubulin Polymerization Inhibition Assay

Caption: Workflow for the tubulin polymerization inhibition assay.

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[17][18][21]

I. Materials and Reagents

-

Tubulin: Highly purified (>99%) tubulin from a commercial source (e.g., porcine brain tubulin) is recommended.[15][18]

-

General Tubulin Buffer (GTP-free): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.

-

GTP Solution: 100 mM in water, stored at -80°C in small aliquots.

-

Fluorescent Reporter: A fluorescent molecule that binds to polymerized tubulin (often included in commercial kits).

-

Test Compounds: 4-phenyl-2-quinolone derivatives dissolved in an appropriate solvent (e.g., DMSO). Prepare a dilution series.

-

Positive Control (Inhibitor): Nocodazole or Vinblastine (e.g., 10 µM final concentration).[19][22]

-

Positive Control (Promoter): Paclitaxel (e.g., 10 µM final concentration).[18][19][22]

-

Negative Control: Solvent (e.g., DMSO) at the same final concentration as the test compounds.

-

96-well Plate: Black, flat-bottom, half-area microplate is recommended for optimal signal.[22]

-

Temperature-controlled microplate reader: Capable of kinetic fluorescence measurement.

II. Reagent Preparation

-

Tubulin Stock Solution: Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice and use within one hour.

-

GTP Stock: Thaw a 100 mM GTP aliquot on ice.

-

Assay Buffer: Prepare a sufficient volume of General Tubulin Buffer containing the fluorescent reporter according to the manufacturer's instructions.

-

Compound Dilutions: Prepare a serial dilution of the 4-phenyl-2-quinolone compounds in the assay buffer. The final solvent concentration should be consistent across all wells and ideally ≤1%.

III. Assay Procedure

-

Pre-warm the plate reader to 37°C. Temperature is a critical parameter for tubulin polymerization.[20][22]

-

On ice, prepare the reaction mixtures in the 96-well plate. Add the components in the following order (example for a 50 µL final volume):

-

40 µL of Assay Buffer (containing fluorescent reporter).

-

5 µL of compound dilutions (or controls).

-

Mix gently by pipetting.

-

-

Initiate the reaction: Add 5 µL of the 4 mg/mL tubulin stock solution to each well for a final concentration of 2 mg/mL. Pipette up and down gently to mix. Avoid introducing air bubbles.

-

Immediately place the plate in the pre-warmed microplate reader.

-

Begin kinetic measurement of fluorescence. Read the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm, but will depend on the fluorescent reporter used) every 30-60 seconds for at least 60 minutes.[19]

IV. Data Analysis

-

Plot the data: Graph the fluorescence intensity versus time for each concentration of the test compound and controls.

-

Determine the Vmax: The maximum rate of polymerization (Vmax) can be determined from the steepest slope of the polymerization curve (the growth phase).

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Vmax with compound / Vmax of vehicle control)] * 100

-

-

Determine the IC50: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of tubulin polymerization).

Expected Results and Data Presentation

The results of the tubulin polymerization inhibition assay will demonstrate the effect of the 4-phenyl-2-quinolone derivatives on microtubule formation.

-

Vehicle Control (DMSO): A characteristic sigmoidal curve showing the three phases of polymerization: nucleation, growth, and a steady-state plateau.[18][20]

-

Positive Control (Nocodazole): A significant reduction in the rate and extent of polymerization, resulting in a flattened curve.[20]

-

Positive Control (Paclitaxel): An increased rate of polymerization and a higher final plateau, indicating microtubule stabilization.[19][20]

-

4-Phenyl-2-Quinolone Compounds: Active compounds will show a dose-dependent decrease in the rate and extent of fluorescence increase, similar to the nocodazole control.

The quantitative data can be summarized in a table for easy comparison of the inhibitory potencies of different 4-phenyl-2-quinolone derivatives.

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |

| 4-Phenyl-2-Quinolone Analog A | 1.5 |

| 4-Phenyl-2-Quinolone Analog B | 5.2 |

| 4-Phenyl-2-Quinolone Analog C | 0.8 |

| Nocodazole (Reference) | 0.5 |

Troubleshooting and Considerations

-

Temperature Control: Maintaining a constant 37°C is crucial. Lower temperatures will significantly decrease the rate of polymerization.[20][22]

-

Tubulin Quality: Use high-purity tubulin and avoid repeated freeze-thaw cycles. Aggregated tubulin can act as seeds and alter the polymerization kinetics.[23]

-

Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, as it can affect tubulin polymerization.

-

Glycerol: Some protocols include glycerol to promote polymerization. However, glycerol can interfere with the binding of certain ligands, so it may be necessary to test conditions with and without it.[22]

Conclusion

The fluorescence-based tubulin polymerization assay is a robust and sensitive method for identifying and characterizing novel inhibitors of microtubule dynamics, such as 4-phenyl-2-quinolones. This application note provides a comprehensive framework for conducting these assays, from the underlying principles to a detailed experimental protocol and data analysis guidelines. By employing these methods, researchers can effectively evaluate the potential of 4-phenyl-2-quinolone derivatives as a new class of anticancer agents targeting the tubulin cytoskeleton.

References

-

Cytoskeleton, Inc. (n.d.). Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P). Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]

-

Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Retrieved from [Link]

-

MDPI. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Retrieved from [Link]

-

ACS Publications. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

-

Sciety. (2025). Machine Learning-Driven Drug Repurposing Investigation to Identify New Tubulin Inhibitors Against Cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. Retrieved from [Link]

-

Frontiers. (2022). The microtubule cytoskeleton: An old validated target for novel therapeutic drugs. Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit Manual. Retrieved from [Link]

-

MDPI. (2025). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. Retrieved from [Link]

-

ResearchGate. (n.d.). Generic structures of quinolone inhibitors of tubulin polymerization. Retrieved from [Link]

-

ResearchGate. (n.d.). The structures of some anticancer agents and the general structure of the target compounds (7a–e ∼ 15a–e). Retrieved from [Link]

-

Molecular Biology of the Cell. (2017). Microtubule dynamics: 50 years after the discovery of tubulin and still going strong. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]

-

PubMed. (2019). 4(1H)-quinolone derivatives overcome acquired resistance to anti-microtubule agents by targeting the colchicine site of β-tubulin. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Retrieved from [Link]

-

ACS Publications. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Tebubio. (2016). Tubulin polymerisation measurement - made easy!. Retrieved from [Link]

-

Bentham Science. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Phenyl-2-quinolone (4-PQ) compounds, HPK, podophyllotoxin, and.... Retrieved from [Link]

-

ScienceDirect. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

-

Bentham Science. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | The microtubule cytoskeleton: An old validated target for novel therapeutic drugs [frontiersin.org]

- 4. Machine Learning-Driven Drug Repurposing Investigation to Identify New Tubulin Inhibitors Against Cancer | Sciety [sciety.org]

- 5. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4(1H)-quinolone derivatives overcome acquired resistance to anti-microtubule agents by targeting the colchicine site of β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cytoskeleton.com [cytoskeleton.com]

- 15. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]

- 16. maxanim.com [maxanim.com]

- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. universalbiologicals.com [universalbiologicals.com]

- 19. Tubulin polymerization assay using >99% pure tubulin - fluorescence based (BK011P) | BIOZOL [biozol.de]

- 20. cytoskeleton.com [cytoskeleton.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 23. sigmaaldrich.com [sigmaaldrich.com]

Preparation of 7-Methoxy-4-phenyl-quinolin-2-ol Stock Solutions: An Application Note

Abstract

This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of 7-Methoxy-4-phenyl-quinolin-2-ol (CAS RN: 30034-43-6).[1][2] This guide is intended for researchers, scientists, and drug development professionals. The protocol emphasizes best practices to ensure solution integrity, experimental reproducibility, and operator safety, addressing the compound's poor aqueous solubility through systematic solvent selection and dissolution techniques.

Introduction

7-Methoxy-4-phenyl-quinolin-2-ol is a quinoline derivative, a class of heterocyclic compounds recognized for their wide-ranging pharmacological potential.[3] The efficacy of in vitro and in vivo studies hinges on the accurate and consistent preparation of stock solutions. Due to its physicochemical properties, particularly its low water solubility, establishing a robust and reproducible protocol for solubilization is a critical preliminary step for any experimental workflow. This document outlines the essential considerations and a detailed methodology for preparing high-quality stock solutions of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 7-Methoxy-4-phenyl-quinolin-2-ol is paramount for the successful preparation of its stock solutions.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | PubChem[2] |

| Molecular Weight | 251.28 g/mol | PubChem[2][4] |

| Appearance | Solid (predicted) | |

| Melting Point | ~190 °C | EPA CompTox[1] |

| Water Solubility | 7.17e-5 to 9.60e-5 g/L | EPA CompTox[1] |

| LogKow (Octanol-Water) | 3.20 | EPA CompTox[1] |

The very low aqueous solubility and a LogKow of 3.20 indicate a lipophilic nature, suggesting that organic solvents will be required for dissolution.[1]

Safety & Handling Precautions

Potential Hazards (based on analogous compounds): [5][6][7][8]

-

Acute Toxicity: Harmful if swallowed or in contact with skin.

-

Skin/Eye Irritation: May cause skin irritation and serious eye damage.

-

Mutagenicity/Carcinogenicity: Suspected of causing genetic defects and may potentially cause cancer.

Mandatory Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, tested to EN 374).[5]

-

Eye/Face Protection: Tightly fitting safety goggles with side-shields. A face shield is recommended when there is a splash hazard.[5][6]

-

Body Protection: A laboratory coat is required. For larger quantities, chemical-resistant clothing should be worn.[5]

-

Respiratory Protection: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood.[5]

Waste Disposal: All contaminated materials, including empty containers and PPE, must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[5]

Stock Solution Preparation Protocol

This protocol is designed for the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for poorly soluble compounds in biological research.[9]

Materials and Reagents

-

7-Methoxy-4-phenyl-quinolin-2-ol (solid powder)

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.7% purity

-

Calibrated analytical balance

-

Spatula

-

Weighing paper or boat

-

Appropriate volumetric flask (e.g., 10 mL) with a ground glass stopper

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or sonicator (optional)

-

Amber glass vials for storage

Experimental Workflow

Caption: Workflow for 7-Methoxy-4-phenyl-quinolin-2-ol Stock Solution Preparation.

Step-by-Step Methodology

1. Calculation of Required Mass: To prepare a 10 mM stock solution, the required mass of 7-Methoxy-4-phenyl-quinolin-2-ol can be calculated using the following formula:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For a 10 mL (0.01 L) of a 10 mM (0.01 mol/L) solution: Mass (g) = 0.01 mol/L x 0.01 L x 251.28 g/mol = 0.0025128 g = 2.51 mg

2. Weighing the Compound:

-

a. Don all required PPE and perform this step inside a chemical fume hood.

-

b. Place a clean weighing boat on the analytical balance and tare the balance.

-

c. Carefully weigh out the calculated mass (e.g., 2.51 mg) of 7-Methoxy-4-phenyl-quinolin-2-ol.

3. Dissolution:

-

a. Quantitatively transfer the weighed compound into a clean, dry volumetric flask (e.g., 10 mL).

-

b. Add approximately 80% of the final volume of anhydrous DMSO (e.g., 8 mL for a 10 mL final volume).

-

c. Stopper the flask and vortex the mixture until the solid is completely dissolved. Visual inspection against a light source is crucial to ensure no particulates remain.

-

d. (Optional - Troubleshooting): If the compound does not readily dissolve, gentle warming in a water bath (not to exceed 40°C) or brief sonication can be employed to aid dissolution.[10] Avoid excessive heating, which could lead to degradation.

-

e. Once fully dissolved, allow the solution to return to room temperature.

-

f. Carefully add DMSO to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

-

g. Stopper the flask and invert it several times to ensure the solution is homogeneous.[11]

4. Aliquoting and Storage:

-

a. To minimize freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in amber glass vials.

-

b. Clearly label each vial with the compound name, concentration, solvent, and date of preparation.

-

c. For long-term storage, it is recommended to store the aliquots at -20°C or -80°C in a dry, dark location.[8][12]

Quality Control and Best Practices

-

Solvent Purity: Always use high-purity, anhydrous solvents to prevent the introduction of contaminants or water, which can affect compound solubility and stability.

-

pH Considerations: The solubility of quinoline derivatives can be pH-dependent.[10] When diluting the DMSO stock into aqueous buffers for experiments, ensure the final DMSO concentration is low (typically <1%) to avoid precipitation and minimize solvent effects on the biological system.[13]

-

Stability: The stability of quinoline derivatives in solution can be influenced by factors such as pH, light, and temperature.[10][14] Storing aliquots under an inert atmosphere (e.g., argon or nitrogen) can further enhance long-term stability by preventing oxidation.[10]

-

Verification: For GMP or other highly regulated applications, the concentration and purity of the stock solution may be verified using techniques such as HPLC-UV.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Precipitation upon dilution in aqueous buffer | The compound's solubility limit in the final aqueous medium has been exceeded. | Decrease the final concentration of the compound. Increase the percentage of co-solvent if the experimental system allows. |

| Cloudiness or particulates in the stock solution | Incomplete dissolution or presence of impurities. | Use gentle heating or sonication to aid dissolution. If particulates remain, consider filtering the solution through a 0.22 µm PTFE syringe filter. |

| Inconsistent experimental results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions. Ensure proper storage conditions (frozen, protected from light) and use single-use aliquots. |

Conclusion

The protocol detailed in this application note provides a systematic and safe approach to preparing stock solutions of 7-Methoxy-4-phenyl-quinolin-2-ol. By adhering to these guidelines, researchers can ensure the quality and consistency of their stock solutions, which is fundamental for generating reliable and reproducible experimental data.

References

- BenchChem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.

- U.S. Environmental Protection Agency. (n.d.). 7-methoxy-4-phenyl-quinolin-2-ol Properties. CompTox Chemicals Dashboard.

- BenchChem. (n.d.). Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds.

- PubChem. (n.d.). 7-Methoxy-2-phenyl-quinolin-4-ol. National Center for Biotechnology Information.

- PubChem. (n.d.). 7-Methoxy-4-phenyl-quinolin-2-ol. National Center for Biotechnology Information.

- Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET.

- Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline.

- BenchChem. (n.d.). Stability issues of 2-Hydroxyquinoline in aqueous solutions.

- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.

- Ashland. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.

- AccuStandard. (n.d.). CAS No. 91-22-5 - Quinoline.

- U.S. Environmental Protection Agency. (n.d.). 7-methoxy-4-phenyl-quinolin-2-ol - Hazard Genotoxicity. CompTox Chemicals Dashboard.

- ChemicalBook. (n.d.). 7-METHOXY-4-PHENYL-QUINOLIN-2-OL | 30034-43-6.

- Al-Amiery, A. A., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.

- LabSkills. (2021, August 20). Preparing Stock Solutions [Video]. YouTube.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.

- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

- Al-Subaiyel, A. M., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 16(5), 735.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- MilliporeSigma. (n.d.). COMMON SOLVENT PROPERTIES.

- Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1874.

- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.

- BenchChem. (n.d.). Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents.

- MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.

- ResearchGate. (n.d.). Quinoline and quinolinone derivatives with multi-target activity.

- CAS Common Chemistry. (n.d.). 7-Methoxy-4-[(6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-3-yl)methoxy]quinoline.

Sources

- 1. comptox.epa.gov [comptox.epa.gov]

- 2. 7-Methoxy-4-phenyl-quinolin-2-ol | C16H13NO2 | CID 722718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Methoxy-2-phenyl-quinolin-4-ol | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. chemos.de [chemos.de]

- 8. accustandard.com [accustandard.com]

- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nj.gov [nj.gov]

in vitro cytotoxicity testing of 7-methoxy-quinolin-2-one derivatives

Application Note: In Vitro Cytotoxicity Profiling of 7-Methoxy-Quinolin-2-One Derivatives

Abstract

The 7-methoxy-quinolin-2-one (carbostyril) scaffold represents a privileged pharmacophore in oncology, frequently exhibiting potency as a tubulin polymerization inhibitor, Topoisomerase I poison, or VEGFR antagonist. However, the physicochemical properties of these derivatives—specifically high lipophilicity and potential autofluorescence—pose distinct challenges in in vitro screening. This Application Note provides a validated workflow for cytotoxicity testing, emphasizing solubility management, assay selection to avoid interference, and mechanistic validation via cell cycle analysis.

Introduction & Pharmacological Context

The substitution of a methoxy group at the 7-position of the quinolin-2-one ring significantly enhances lipophilicity and binding affinity to hydrophobic pockets in targets such as the colchicine-binding site of tubulin. While this structural modification improves potency, it complicates delivery in aqueous cell culture media.

Why Standard Protocols Fail:

-

Precipitation Shock: Direct dilution of high-concentration DMSO stocks into media often causes micro-precipitation of quinolin-2-ones, leading to "false negatives" (compound not available to cells) or "false positives" (crystals lysing cells physically).

-

Optical Interference: Many quinoline derivatives are inherently fluorescent. Assays relying on fluorescence readout (e.g., Resazurin/AlamarBlue) may yield high background noise.

-

Metabolic Artifacts: Some quinoline derivatives can alter mitochondrial dehydrogenase activity without killing the cell immediately, potentially skewing MTT results.

Experimental Design Strategy

Cell Line Selection

To determine the Selectivity Index (SI) , you must screen against both a target cancer panel and a normal control.

-

Target Panel: HeLa (Cervical), MCF-7 (Breast), HCT-116 (Colorectal).

-

Normal Control: HUVEC (Endothelial - critical if targeting angiogenesis) or HEK293 (Kidney).

Assay Selection Matrix

| Feature | MTT/MTS | SRB (Sulforhodamine B) | ATP Luminescence |

| Readout | Metabolic (Mitochondrial) | Total Protein (Staining) | ATP Content |

| Quinoline Suitability | High (Standard) | Very High (No metabolic interference) | Medium (Quenching risk) |

| Cost | Low | Low | High |

| Recommendation | Primary Screen | Confirmatory Screen | Secondary Validation |

Protocol 1: Compound Preparation & Solubility Management

This protocol utilizes an "Intermediate Dilution Step" to prevent precipitation shock.

Reagents:

-

Test Compound (7-methoxy-quinolin-2-one derivative)

-

Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade)

-

Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step:

-

Stock Solution (10 mM): Dissolve the compound in 100% DMSO. Vortex vigorously. Sonicate for 5 minutes at 37°C if turbidity persists.

-

Quality Control: Centrifuge the stock at 10,000 x g for 1 minute. If a pellet forms, the compound is not fully soluble; add more DMSO.

-

Serial Dilution (The "2x" Method):

-

Do NOT dilute directly into the cell well.

-

Prepare a 2x Working Solution in complete media.

-

Example: To achieve a final concentration of 10 µM in 0.5% DMSO:

-

Prepare a 20 µM solution in media containing 1% DMSO.

-

Add 100 µL of this 2x solution to 100 µL of cells already in the well.

-

-

Result: Final conc = 10 µM, Final DMSO = 0.5%.

-

-

Solubility Check: Before adding to cells, inspect the 2x Working Solution under a microscope (10x objective). If crystals are visible, the data will be invalid.

Protocol 2: The Optimized MTT Cytotoxicity Assay

Adapted from Mosmann (1983) and optimized for hydrophobic small molecules.

Materials:

-

MTT Reagent: 5 mg/mL in PBS (sterile filtered).

-

Solubilization Buffer: DMSO (Acidified with 0.04 N HCl recommended for better formazan solubility).

Workflow:

-

Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

-

Treatment: Remove old media. Add 100 µL fresh media. Add 100 µL of 2x Working Solution (from Protocol 1).

-

Controls: Vehicle (0.5% DMSO), Positive (Doxorubicin 1 µM), Blanks (Media only).

-

-

Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL MTT stock to each well. Incubate 3–4 hours.

-

Solubilization: Carefully aspirate media (do not disturb crystals). Add 150 µL DMSO.

-

Readout: Shake plate for 10 mins. Measure Absorbance at 570 nm (Reference: 630 nm).

Data Calculation:

Protocol 3: Mechanistic Validation (Cell Cycle Analysis)

Since 7-methoxy-quinolin-2-ones often target tubulin, G2/M arrest is the expected phenotype.

Method: Propidium Iodide (PI) Flow Cytometry.[4]

-

Treatment: Treat cells (6-well plate) with IC50 concentration for 24h.

-

Fixation: Harvest cells, wash in PBS. Fix in 70% ice-cold ethanol (add dropwise while vortexing) for >2h at -20°C.

-

Staining: Wash ethanol away with PBS. Resuspend in staining buffer:

-

PBS + 0.1% Triton X-100 + 20 µg/mL PI + 0.2 mg/mL RNase A.

-

-

Analysis: Incubate 30 min in dark. Analyze via Flow Cytometer (FL2 channel).

-

Expected Result: A significant accumulation of cells in the G2/M peak compared to DMSO control indicates tubulin destabilization.

Visualization of Workflows

Figure 1: Cytotoxicity Screening Workflow

A logical flow from compound dissolution to data generation, highlighting the critical solubility check.

Caption: Step-by-step screening workflow emphasizing the "2x Intermediate Dilution" and microscopic solubility checks to prevent false negatives.

Figure 2: Mechanism of Action (Tubulin Targeting)

Illustrating the pathway from entry to apoptosis for this specific scaffold.

Caption: Proposed mechanism of action where the derivative binds tubulin, preventing microtubule assembly and triggering apoptotic cascades.

Data Analysis & Interpretation

Selectivity Index (SI) Calculation:

The SI is crucial for establishing the therapeutic window.

-

SI < 2: General toxicity (unsafe).

-

SI > 10: Promising lead candidate.

Troubleshooting Guide:

-

High Background Absorbance: Did you wash the cells? If the compound is colored, use the SRB assay which includes a trichloroacetic acid (TCA) fixation and washing step that removes the compound before staining.

-

Flat Dose-Response: Usually indicates precipitation. The effective concentration is capped by solubility, not potency. Repeat with lower max concentration.

References

-

National Institutes of Health (NIH). (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. Link

-

BenchChem. (2025).[1][2] Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. Link

-

MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Link

-

Abcam. (2025). MTT Assay Protocol and Troubleshooting. Link

- ISO 10993-5.Biological evaluation of medical devices – Part 5: Tests for in vitro cytotoxicity. (Standard guideline for cytotoxicity thresholds).

Sources

improving yield of Knorr cyclization for methoxy-quinolines

Technical Support Center: Optimization of Knorr Cyclization for Methoxy-Quinolines

Topic: Improving Yield & Selectivity in Knorr Quinoline Synthesis (Methoxy-Derivatives) Ticket Type: Advanced Troubleshooting & Protocol Optimization Audience: Medicinal Chemists, Process Chemists Status: Active Guide

Triage: Diagnostic Workflow

Before altering your protocol, identify the specific failure mode. The Knorr synthesis (cyclization of

Figure 1: Decision tree for diagnosing Knorr cyclization failures.

Technical Deep Dive: The "Black Tar" & Yield Problem

The Issue:

Standard Knorr conditions utilize concentrated sulfuric acid (

The Solution: Acid Modulation

Switching from a Brønsted mineral acid (

Comparative Analysis of Cyclization Media

| Reagent | Viscosity | Oxidizing Potential | Yield (OMe-Quinolines) | Handling Notes |

| Conc. | Low | High (Bad) | 20-40% | Causes charring/demethylation. Avoid for methoxy substrates. |

| Polyphosphoric Acid (PPA) | High (Syrup) | Low (Good) | 60-85% | Gold Standard. Requires mechanical stirring. Difficult workup (sticky). |

| Eaton's Reagent | Medium | Low (Good) | 70-90% | Modern Choice. (7.7% |

| TfOH (Triflic Acid) | Low | Low | 85-95% | Expensive. Used for high-value/small-scale synthesis. |

Regioselectivity: The meta-Anisidine Dilemma

The Issue: When using m-anisidine (3-methoxy-aniline), cyclization can occur at two ortho positions relative to the nitrogen:

-

Para to Methoxy (C-6): Yields the 7-methoxy-2-quinolone .

-

Ortho to Methoxy (C-2): Yields the 5-methoxy-2-quinolone .

Mechanistic Insight: The cyclization is an intramolecular Friedel-Crafts alkylation.

-

Electronic Factor: The methoxy group activates both ortho and para positions.

-

Steric Factor: The position between the methoxy and the nitrogen (leading to the 5-isomer) is sterically crowded.

-

Outcome: The 7-methoxy isomer is thermodynamically favored and typically the major product (ratio often >80:20).

Visualizing the Pathway:

Figure 2: Regiochemical divergence in the cyclization of m-anisidine derivatives.

Experimental Protocols

Protocol A: The Robust PPA Method (Recommended for Scale-up)

Best for: Reliable yields, minimizing charring.

-

Preparation: In a round-bottom flask, mix the acetoacetanilide intermediate (1.0 equiv) with Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate).

-

Note: PPA is viscous. Warm it slightly (50°C) to facilitate mixing.

-

-

Cyclization: Heat the mixture to 110–120°C with overhead mechanical stirring.

-

Critical: Do not exceed 130°C to prevent ether cleavage (demethylation).

-

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). Reaction typically completes in 2–4 hours.

-

Workup: Cool to ~60°C. Pour the syrup slowly into crushed ice with vigorous stirring. The PPA hydrolyzes, and the quinolone precipitates.

-

Purification: Filter the solid. Wash with water and saturated

(to remove residual acid). Recrystallize from Ethanol/DMF.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid screening, maximizing yield, preventing demethylation.

-

Setup: In a microwave vial (10–20 mL), add the acetoacetanilide (1 mmol).

-

Catalyst: Add Eaton’s Reagent (2 mL) or a minimal amount of PPA.

-

Alternative: Solvent-free conditions using solid support (Silica gel doped with

) can be used, but Eaton's reagent gives cleaner conversion.

-

-

Irradiation: Irradiate at 100–120°C for 5–10 minutes (Power: Dynamic, max 150W).

-

Workup: Pour into ice water, neutralize with ammonium hydroxide, and filter.

-

Result: Yields often exceed 85% with minimal formation of the 5-methoxy isomer due to kinetic control.

Frequently Asked Questions (FAQ)

Q: My product has a broad OH stretch on IR and lost the methyl peak on NMR. What happened? A: You likely demethylated the ether. This happens if the reaction temp >140°C or if the reaction runs too long in strong acid.

-

Fix: Switch to Protocol B (Microwave) or strictly control oil bath temp to 110°C.

Q: Can I do the Knorr synthesis in "One Pot" (Aniline + Ketoester

-

Recommendation: It is cleaner to isolate the acetoacetanilide intermediate first (reflux aniline + ethyl acetoacetate in toluene, isolate solid), then perform the cyclization in PPA. This prevents aniline oxidation by the acid.

Q: How do I separate the 5-methoxy and 7-methoxy isomers? A: They have significantly different solubilities. The 7-methoxy isomer is generally more planar and packs better, making it less soluble in cold ethanol. Recrystallize the crude solid from boiling ethanol; the 7-isomer will crystallize out first. The 5-isomer often remains in the mother liquor.

References

-

Jones, G. (1977). The Synthesis of the Quinoline Ring System. In: The Chemistry of Heterocyclic Compounds, Quinoline (Part I). Wiley-Interscience. Link

-

Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Link

-

Patel, V. K., et al. (2021). Microwave-assisted green synthetic approach for quinoline synthesis in water. ResearchGate. Link

-

Sai, K. K. S., Gilbert, T. M., & Klumpp, D. A. (2007).[1] Knorr Cyclizations and Distonic Superelectrophiles. The Journal of Organic Chemistry, 72(25), 9761–9764. Link

-

BenchChem Technical Support. (2025). Microwave-Assisted Synthesis of Quinoline Derivatives. Link

Sources

Technical Support Center: Quinolin-2-one Synthesis & Purification

Current Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Removal of Unreacted Starting Materials & Impurities from Quinolin-2-one Scaffolds

Introduction: The "Privileged Scaffold" Challenge

Welcome to the Technical Support Center. You are likely here because the quinolin-2-one (carbostyril) scaffold is a "privileged structure" in drug discovery—found in antipsychotics (e.g., Aripiprazole) and anticancer agents—but its purification is notoriously deceptive.

The Core Problem: Quinolin-2-ones possess a unique lactam-lactim tautomerism .[1] This duality makes them amphoteric, causing them to streak on silica gel, resist standard crystallization, and trap starting materials (anilines and

This guide moves beyond basic textbook recipes. We will treat your reaction mixture as a complex system requiring orthogonal purification strategies : Chemical (pH), Thermodynamic (Crystallization), and Kinetic (Chromatography).

Module 1: Chemical Workup (The First Line of Defense)

User Issue: "I have significant unreacted aniline in my crude mixture. Standard aqueous washes aren't working."

Technical Diagnosis:

Anilines are weak bases (

The Protocol: Controlled pH Swing Do not rely on simple extraction. Use the difference in basicity between the starting aniline and the product.

-

The Acid Wash: Dissolve crude in organic solvent (DCM or EtOAc). Wash with 2M HCl .

-

Why: Aniline is fully protonated (

) and moves to the aqueous layer. The Quinolin-2-one (being a much weaker base) remains in the organic layer.

-

-

The Base Wash: Wash the organic layer with Sat.

.-

Why: This neutralizes residual acid and removes acidic impurities (like unreacted cinnamic acids if using C-H activation routes) without deprotonating the Quinolin-2-one lactam N-H.

-

Visualization: Workup Decision Tree

Caption: Logic flow for selecting the correct chemical wash based on impurity pKa differences.

Module 2: Crystallization (Thermodynamic Control)

User Issue: "My product oils out during recrystallization, or the crystals are colored (trapped impurities)."

Technical Diagnosis: Quinolin-2-ones are notorious for "oiling out" because they have high melting points but moderate solubility in hot solvents. If the cooling is too fast, the "metastable zone" is bypassed, leading to amorphous oil.

The Protocol: The "Switch" Solvent System Avoid single solvents. Use a binary system where the product is soluble in the hot "good" solvent but insoluble in the "anti-solvent."

Solvent Selection Table

| Solvent System | Role | Best For | Technical Note |

| Ethanol (95%) | Single Solvent | General Purification | Standard for Knorr synthesis products. If it oils out, add water dropwise at reflux. |

| Acetic Acid / Water | Binary | Highly Insoluble Products | The Nuclear Option. Dissolve in hot AcOH, add |

| DMF / Ethanol | Binary | High MW Derivatives | Dissolve in min. hot DMF, dilute with hot EtOH, then cool. Prevents trapping of DMF in lattice. |

| Toluene | Single Solvent | Removing Non-polars | Good for removing unreacted |

Critical Step: If the product is colored (due to oxidized aniline oligomers), you must perform a hot filtration through activated charcoal (Norit) before crystallization. The planar impurities adsorb strongly to carbon.

Module 3: Chromatography & Tautomerism

User Issue: "My spot on TLC is streaking badly. I can't separate the product from the baseline."

Technical Diagnosis: This is the Lactam-Lactim Tautomerism in action.[1] On silica (acidic), the equilibrium shifts. The compound drags because it is interconverting between forms with different polarities during elution.

The Fix: Mobile Phase Modifiers You must "lock" the tautomer or mask the silica's acidity.

-

The "Acidic" Lock: Add 1% Acetic Acid to your DCM/MeOH mobile phase.

-

The "Basic" Wash (Alternative): Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane.

Visualization: Tautomerism Impact

Caption: Tautomeric equilibrium causes peak tailing; modifiers block silica interactions to sharpen separation.

Module 4: Metal Scavenging (For Catalytic Routes)

User Issue: "I used a Pd-catalyzed cyclization. My product is black/grey, and ICP-MS shows high Pd content."

Technical Diagnosis: Quinolin-2-ones are excellent ligands. The nitrogen and oxygen atoms can chelate Palladium, carrying it through standard workups.

The Protocol: Scavenging vs. Filtration

-

Celite is NOT enough: Celite only removes precipitated Pd black. It does not remove soluble Pd-complexes bound to your product.

-

Thiol-Modified Silica (SiliaMetS®):

-

The "Poor Man's" Scavenger:

-

Wash the organic layer with 10% aqueous L-Cysteine . The amino acid chelates metals into the water layer.

-

References

-

Knorr Quinoline Synthesis & Mechanisms

-

Purification & Crystallization Protocols

-

Tautomerism & Chromatography

-

Metal Removal Strategies

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

solving precipitation issues of quinolones in aqueous buffers

Technical Support Center: Quinolone Solubility & Stability Ticket ID: #QN-SOL-001 Status: Open Subject: Troubleshooting precipitation of Ciprofloxacin, Levofloxacin, and Moxifloxacin in aqueous buffers.

Executive Summary: The "Zwitterion Trap"

If you are reading this, you likely prepared a clear stock solution of a quinolone antibiotic (e.g., Ciprofloxacin), added it to your culture media or PBS (pH 7.4), and watched it instantly turn cloudy.

You are not alone. This is a chemical inevitability, not a user error.

Quinolones are amphoteric molecules. They possess both a basic amine group and an acidic carboxylic acid group. At physiological pH (approx.[1] 7.0–7.5), these molecules exist primarily as zwitterions (net neutral charge). This is their point of minimum solubility (Isoelectric Point, pI).

To keep them in solution, you must force the molecule into a charged state (cationic or anionic) by manipulating pH before and during dilution, or manage the ionic environment to prevent chelation.

Diagnostic Workflow

Before proceeding, identify your specific failure mode using the logic flow below.

Figure 1: Diagnostic decision tree for identifying the root cause of quinolone precipitation.

Module 1: The pH Paradox (Isoelectric Precipitation)

The Mechanism

Quinolones exhibit a U-shaped solubility curve.

-

pH < 5: The amine is protonated (

). The molecule is a cation. High Solubility. -

pH > 9: The carboxylic acid is deprotonated (

). The molecule is an anion. High Solubility.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

pH ~7 (pI): Both groups are ionized, canceling each other out. The net charge is zero. Hydration energy drops, and the lattice energy takes over, causing precipitation.

Data: Critical Physicochemical Parameters

| Compound | pKa1 (Carboxyl) | pKa2 (Amine) | Isoelectric Point (pI) | Solubility at pH 7.4 | Solubility at pH 2.0 |

| Ciprofloxacin | 6.09 | 8.74 | 7.42 | ~0.07 mg/mL (Crash) | > 25 mg/mL |

| Levofloxacin | 6.02 | 8.15 | 7.09 | Moderate | High |

| Moxifloxacin | 6.25 | 9.29 | 7.77 | Low | High |

Note: Ciprofloxacin is the most notorious offender because its pI aligns almost perfectly with physiological pH.

Protocol: The "Acid-Drop" Stock Preparation

Do not dissolve free-base quinolones in water or PBS directly. Use this self-validating protocol.

Reagents:

-

Quinolone powder (Free base or HCl salt).[2]

-

Sterile Water or Buffer (for final dilution only).

Step-by-Step:

-

Weighing: Weigh the desired mass of antibiotic (e.g., 10 mg).

-

Acidification: Add a minimal volume of 0.1 N HCl (e.g., 10% of total target volume).[2]

-

Validation: The powder should dissolve instantly and become crystal clear. If cloudy, add small increments of HCl.

-

-

Dilution: Bring to final volume with sterile water.

-

Critical: Do not use PBS to bring to volume yet. The salts in PBS can induce the common ion effect.

-

-

The "Shift-and-Dilute" Injection (For Experiments):

-

When adding this acidic stock to your cell culture media (pH 7.4), keep the dilution factor high (at least 1:100 or 1:1000).

-

Why? You want the buffer capacity of the media to overwhelm the small amount of acid in the stock, quickly bringing the pH to 7.4 at a concentration below the solubility limit.

-

Module 2: The Chelation Hazard (Cation Incompatibility)

The Mechanism

Quinolones are potent chelators. The 3-oxo-4-carboxylic acid motif binds divalent cations (

-

The Result: Formation of insoluble metal-quinolone complexes.

-

The Risk: Even if pH is controlled, adding Ciprofloxacin to DMEM (high

) or Krebs-Ringer buffer can cause "micro-precipitation" that is invisible to the naked eye but reduces bioactivity.

Troubleshooting Protocol

Scenario: You observe reduced antimicrobial activity or subtle turbidity in cation-rich media.

-

Check Your Buffer:

-

Incompatible: Krebs-Ringer, standard DMEM (high Ca/Mg), PBS with

. -

Compatible: PBS (calcium-free), Saline, Water.

-

-

The EDTA Rescue (If experimental design permits):

-

Adding 0.1 mM EDTA to the buffer can sequester free metal ions and prevent quinolone precipitation.

-

Warning: EDTA is cytotoxic; use only if compatible with your biological system.

-

-

Order of Addition:

-

Never mix concentrated quinolone stock directly with concentrated metal salt solutions.

-

Always dilute the quinolone into the bulk solvent before introducing metal supplements.

-

Module 3: Storage & Temperature

Issue: "My stock solution was clear yesterday, but precipitated in the fridge (

Explanation: Solubility is temperature-dependent.[5] At

The Fix:

-

Warm It Up: Incubate the tube at

for 15 minutes. Vortex vigorously. -

Sonication: If crystals persist, sonicate for 30 seconds.

-

Storage Rule: Store quinolone stocks at -20°C (frozen) to prevent crystal growth, or at Room Temperature (protected from light) for short term. Avoid

for long-term storage of high-concentration stocks.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO instead of HCl? A: Yes. Ciprofloxacin and Levofloxacin are soluble in DMSO. However, ensure the final DMSO concentration in your assay is <0.5% to avoid cytotoxicity. DMSO stocks are often safer for avoiding the "pH crash" but do not solve the metal chelation issue.

Q: I have the Hydrochloride (HCl) salt form, not the free base. Do I still need acid? A: Usually, no. The HCl salt is pre-protonated and much more water-soluble (~30 mg/mL) than the free base. You can dissolve it in water.[2][3][6][7][8] However, once you dilute it into a neutral buffer (pH 7.4), the zwitterion trap (Module 1) still applies if the concentration is high.

Q: What is the maximum safe concentration in PBS? A: At pH 7.4, Ciprofloxacin is risky above 0.1 mg/mL (100 µg/mL) . If you need higher concentrations, you must lower the pH (to <6.0) or raise it (to >9.0).

References

-

Physicochemical Properties & pKa Values

- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2764, Ciprofloxacin.

-

Link:

-

Mechanism of Zwitterionic Precipitation

- Source: Olivera, M. E., et al. (2011). "Levofloxacin solubility in bio-relevant media." Journal of Pharmaceutical Sciences.

- Context: Details the U-shaped solubility curve and pI effects.

-

Link:

-

Metal Chelation Interactions

- Source: Uivarosi, V. (2013).

- Context: Explains the 3-oxo-4-carboxylic acid binding mode with and .

-

Link:

-

Standard Preparation Protocols

- Source: Clinical and Laboratory Standards Institute (CLSI). "Performance Standards for Antimicrobial Susceptibility Testing."

- Context: Industry standard for preparing antibiotic stock solutions (M100 series).

-

Link:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]